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molecular formula C12H17BO5 B8519280 [3-Isobutoxy-4-(methoxycarbonyl)phenyl]boronic acid

[3-Isobutoxy-4-(methoxycarbonyl)phenyl]boronic acid

Cat. No. B8519280
M. Wt: 252.07 g/mol
InChI Key: QECCDAGWSGKNIR-UHFFFAOYSA-N
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Patent
US07417060B2

Procedure details

A mixture of methyl 4-bromo-2-isobutoxybenzoate (12.0 g), bis(pinacolato)diboron (12.2 g), dichloropalladium-triphenylphosphine (1:2, 2.05 g) and potassium acetate (12.3 g) in 1,4-dioxane (120 ml) was stirred at 90° C. for 1.5 hours. After cooling to room temperature, the reaction mixture was poured into ethyl acetate (500 ml) and water (500 ml) and the mixture was filtered through a Celite cake. The organic layer was separated and washed with water (500 ml) and brine (500 ml). The separated organic layer was concentrated under reduced pressure to ca. 150 ml. To the solution were added water (150 ml), acetic acid ammoniate (14.4 g) and sodium periodate (31.2 g) and the reaction mixture was stirred at room temperature for 3.5 hours. The reaction mixture was filtered and washed with ethyl acetate. The filtrate was extracted with ethyl acetate (twice) and the combined organic layer was washed with water and brine and dried over magnesium sulfate. Filtration followed by evaporation under reduced pressure gave a crude product followed by purification by column chromatography on silica gel (eluent: chloroform/methanol=98/2) to give [3-isobutoxy-4-(methoxycarbonyl)phenyl]boronic acid (7.58 g) as a purple solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
dichloropalladium triphenylphosphine
Quantity
2.05 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH2:13][CH:14]([CH3:16])[CH3:15])[CH:3]=1.[B:17]1(B2OC(C)(C)C(C)(C)O2)[O:21]C(C)(C)C(C)(C)[O:18]1.C([O-])(=O)C.[K+].C(OCC)(=O)C>O1CCOCC1.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH2:13]([O:12][C:4]1[CH:3]=[C:2]([B:17]([OH:21])[OH:18])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH:14]([CH3:16])[CH3:15] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)OCC(C)C
Name
Quantity
12.2 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
12.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Name
dichloropalladium triphenylphosphine
Quantity
2.05 g
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite cake
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (500 ml) and brine (500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated under reduced pressure to ca. 150 ml
ADDITION
Type
ADDITION
Details
To the solution were added water (150 ml), acetic acid ammoniate (14.4 g) and sodium periodate (31.2 g)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (twice) and the combined organic layer
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a crude product
CUSTOM
Type
CUSTOM
Details
followed by purification by column chromatography on silica gel (eluent: chloroform/methanol=98/2)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(C)C)OC=1C=C(C=CC1C(=O)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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